1,4-ジカルボキシフェニルアセチレン
説明
“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .
Synthesis Analysis
A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis
The molecular structure of “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .科学的研究の応用
再生医療
1,4-ジカルボキシフェニルアセチレンは、プロリルヒドロキシラーゼ(PHD)によって常圧条件下で分解されるHIF-1αタンパク質の発現を安定化させることで、成体マウスの再生を誘導するために使用されてきました。 1,4-ジカルボキシフェニルアセチレンを含む局所注射可能なハイドロゲルは、薬物の制御された送達を実現し、再生プロセスを促進するように設計されました .
血管新生
この化合物は、病的な線維症における過剰なコラーゲン沈着の制御に関与するプロリル4-ヒドロキシラーゼの競合阻害剤として機能します。 この酵素を阻害することにより、1,4-ジカルボキシフェニルアセチレンは、血管新生を促進する上で潜在的に有用です .
線維症治療
線維症の文脈では、1,4-ジカルボキシフェニルアセチレンのプロリル4-ヒドロキシラーゼ阻害は、過剰なコラーゲン沈着を管理するのに役立ちます。 この適用は、コラーゲン蓄積が大きな懸念となる病的な線維症の治療において特に関連しています .
歯科医学
時間依存性放出1,4-ジカルボキシフェニルアセチレンは、歯周病(PD)の影響を受けた骨および軟組織を通常の解剖学的忠実度で修復することが示されています。 これは、部位特異的な幹細胞の移動または局所組織の脱分化、歯根膜(PDL)細胞の増殖、および血管新生増加による幹細胞マーカーを増加させます .
創傷治癒
皮膚創傷治癒を促進するための生体材料およびナノ治療法の分野では、1,4-ジカルボキシフェニルアセチレンは、制御された薬物送達のためにハイドロゲルに負荷されたPHD阻害剤として使用されてきました。 このアプローチは、HIF-1αタンパク質の発現を安定化させ、創傷治癒プロセスを促進するのに役立ちます .
将来の方向性
作用機序
Target of Action
1,4-DPCA, also known as 4-Oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid or 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, is a competitive inhibitor of prolyl 4-hydroxylase . Prolyl 4-hydroxylase is an enzyme that catalyzes the formation of hydroxyproline, which plays a significant role in the stability of collagen, the major connective tissue of the human body .
Mode of Action
1,4-DPCA inhibits prolyl 4-hydroxylase, resulting in the stabilization of hypoxia-inducible factor-1α (HIF-1α) protein . It also inhibits factor inhibiting HIF (FIH) with an IC50 of 60 μM .
Pharmacokinetics
One study mentioned the use of a locally injectable hydrogel containing 1,4-dpca for controlled drug delivery .
Result of Action
The suppression effect of 1,4-DPCA has been shown in human breast cancer cells . Treatment with 1,4-DPCA reduced cell proliferation and colony sizes, and formed smaller and less aggressive structures in breast tumor cell lines .
特性
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-49-9 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1,4-DPCA in promoting tissue regeneration?
A: 1,4-DPCA acts as a prolyl hydroxylase (PHD) inhibitor. [] PHDs are enzymes that typically tag hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, leading to its accumulation. [, ] HIF-1α is a transcription factor that plays a crucial role in regulating cellular responses to low oxygen levels and is implicated in various aspects of tissue regeneration. [, ]
Q2: What evidence suggests that HIF-1α is crucial for the regenerative effects of 1,4-DPCA?
A: Studies have shown that the regenerative effects of 1,4-DPCA are completely blocked by silencing HIF-1α using siRNA, both in spontaneously regenerating MRL mice and in 1,4-DPCA-treated Swiss Webster mice, which normally do not exhibit significant regeneration. [] This strongly suggests that HIF-1α is a central mediator of 1,4-DPCA's pro-regenerative effects.
Q3: How does 1,4-DPCA influence the healing process in a mouse model of periodontitis?
A: In a mouse model of ligature-induced periodontitis, administering 1,4-DPCA in a hydrogel formulation at the beginning of the resolution phase led to a significant increase in alveolar bone regeneration compared to controls. [] This regeneration was linked to several factors, including elevated expression of genes involved in bone formation, reduced expression of pro-inflammatory cytokine genes, and an increased presence of FOXP3+ T regulatory (Treg) cells in the periodontal tissue. []
Q4: Is there a link between 1,4-DPCA, Treg cells, and bone regeneration in periodontitis?
A: Research suggests that 1,4-DPCA's ability to enhance bone regeneration in periodontitis might involve the recruitment of Treg cells. [] Blocking the chemokine receptor CXCR4, which is involved in Treg cell recruitment, reversed the positive effects of 1,4-DPCA on both Treg cell accumulation and bone regeneration. [] This implies a potential connection between 1,4-DPCA, Treg cell activity, and the promotion of bone regeneration in this context.
Q5: Beyond bone regeneration, what other regenerative applications have been investigated for 1,4-DPCA?
A: 1,4-DPCA has shown promise in promoting soft tissue regeneration. In studies using a mouse ear hole punch model, 1,4-DPCA induced regenerative wound healing in Swiss Webster mice, which typically exhibit limited regenerative capacity. [] This effect was observed through multiple subcutaneous injections of 1,4-DPCA formulated in a hydrogel over a 10-day period. []
Q6: How does 1,4-DPCA's effect on blood vessel formation contribute to regeneration?
A: Research indicates that 1,4-DPCA might influence regeneration by promoting the formation of new blood vessels (angiogenesis). [] In MRL mice known for their regenerative capabilities, 1,4-DPCA treatment resulted in increased recruitment of CD31+ endothelial precursor cells from the bone marrow to the injury site, leading to new blood vessel formation. [] This response was similar to that observed during tumor vascularization and distinct from the typical wound healing process in non-regenerating mice. []
Q7: What are the potential implications of 1,4-DPCA's effects on angiogenesis for regenerative medicine?
A: The observation that 1,4-DPCA can stimulate angiogenesis in a manner resembling tumor vascularization holds significant implications for regenerative medicine. [] It suggests that manipulating HIF-1α activity through PHD inhibitors like 1,4-DPCA could be a viable strategy for promoting the formation of new blood vessels in damaged tissues, a crucial step in the regeneration process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。